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Compound of Interest

Compound Name:
2-(5-chloro-2-ethoxyphenyl)ethan-

1-amine

CAS No.: 910380-95-9

Cat. No.: B6259913

Get Quote

Executive Summary
The biological activity of halogenated phenethylamines is governed by the steric bulk,

lipophilicity, and electronegativity of the halogen substituent. In the meta (3/5) position, chlorine

(Cl) and bromine (Br) atoms primarily influence activity as Monoamine Releasing Agents

(MRAs) and Monoamine Oxidase (MAO) inhibitors, rather than the direct 5-HT2A agonism

seen in para-substituted analogs.

5-Chloro (3-Cl-PEA): Exhibits moderate lipophilicity and lower steric hindrance. It often acts

as a balanced substrate for monoamine transporters but with lower potency than its para-

analog.

5-Bromo (3-Br-PEA): Possesses higher lipophilicity and significant steric bulk. This bulk can

hinder binding in restrictive pockets (reducing 5-HT2A affinity) but may enhance blood-brain

barrier (BBB) penetration and MAO inhibition potency.
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The differential biological activity stems directly from the atomic properties of the halogen.

Feature Chlorine (Cl) Bromine (Br) Impact on Bioactivity

Van der Waals Radius 1.75 Å 1.85 Å

Br is bulkier; meta-

substitution can

sterically clash with

receptor residues

(e.g., Ser5.46 in 5-

HT2A).

Electronegativity

(Pauling)
3.16 2.96

Cl is more electron-

withdrawing, reducing

the electron density of

the phenyl ring more

than Br.

Lipophilicity (

value)
+0.71 +0.86

Br increases LogP

more, facilitating

passive diffusion

across the BBB.

C-X Bond Strength ~339 kJ/mol ~280 kJ/mol

Br is a better leaving

group, potentially

influencing metabolic

degradation

pathways.

Pharmacodynamics: Mechanism of Action
2.1 Monoamine Release & Transporter Interaction
Unlike their 4-substituted counterparts (which are often potent 5-HT2A agonists), meta-

halogenated phenethylamines act primarily as indirect sympathomimetics. They function as

substrates for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Mechanism: They enter the presynaptic neuron via the transporter (VMAT2 substrate) and

displace neurotransmitters from storage vesicles into the cytosol, causing reverse transport

into the synapse.
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3-Cl vs. 3-Br:

3-Cl-PEA: Generally shows a balanced release profile (DA/NE). The smaller Cl atom

allows it to fit into the transporter substrate site with kinetics similar to unsubstituted PEA

but with metabolic protection.

3-Br-PEA: The bulky bromine at the meta position can reduce affinity for DAT compared to

the para-isomer, but often retains significant NET activity.

2.2 MAO Inhibition
Both compounds act as competitive inhibitors of Monoamine Oxidase (MAO), extending the

half-life of endogenous amines.

Trend: Halogenation generally increases MAO inhibitory potency compared to PEA.

Comparison:3-Br-PEA is typically a more potent MAO inhibitor than 3-Cl-PEA due to stronger

hydrophobic interactions within the MAO active site channel.

2.3 5-HT2A Receptor Affinity (Psychedelic Potential)
Direct agonism at the 5-HT2A receptor is the hallmark of psychedelic activity.

Observation: Meta-substitution (3/5-position) is unfavorable for 5-HT2A activation. The

receptor requires a hydrophobic substituent at the 4-position (para) for high-affinity binding.

Result: Both 3-Cl and 3-Br phenethylamines have negligible to low affinity for 5-HT2A

compared to 2C-C or 2C-B. They are not considered psychedelic.
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Caption: Mechanism of Action for Meta-Halogenated Phenethylamines acting as Monoamine

Releasers.

Comparative Biological Data
The following table synthesizes estimated activity profiles based on Structure-Activity

Relationship (SAR) data for mono-substituted phenethylamines.

Assay / Target 3-Chloro-PEA (5-Cl) 3-Bromo-PEA (5-Br) Interpretation

MAO-B Inhibition (

)

~ 5 - 10

M

~ 1 - 5

M

Br analog is more

potent due to

hydrophobic binding.

DA Release (

)
Moderate Low - Moderate

Steric bulk of Br at

meta position slightly

hinders DAT

translocation.

5-HT2A Affinity (

)
> 10,000 nM > 10,000 nM

Both are effectively

inactive as direct

agonists.

Lipophilicity (LogP) ~ 2.1 ~ 2.4
Br analog crosses

BBB more efficiently.

Cytotoxicity (

)
Moderate High

Brominated aromatics

often show higher

cytotoxicity in hepatic

models.

Experimental Protocols
To validate these comparisons in a laboratory setting, the following protocols are

recommended.

4.1 Synaptosomal Monoamine Release Assay
Objective: Quantify the potency (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6259913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) of the compound in releasing Dopamine (DA) or Serotonin (5-HT).

Preparation: Isolate synaptosomes from rat striatum (for DA) or cortex (for 5-HT) using

sucrose gradient centrifugation.

Loading: Incubate synaptosomes with radiolabeled transmitter (

-DA or

-5-HT) for 15 min at 37°C to load vesicles.

Wash: Centrifuge and wash to remove extracellular radioligand.

Release: Resuspend and treat with varying concentrations (

to

M) of 3-Cl-PEA or 3-Br-PEA for 5-15 min.

Quantification: Stop reaction by rapid filtration. Count radioactivity in the filtrate (released

fraction) vs. filter (retained fraction).

Analysis: Plot % Release vs. Log[Concentration] to determine

.

4.2 Experimental Workflow Diagram
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Caption: Workflow for Synaptosomal Release Assay to determine functional potency.

Structural Context: The "2C" & Tryptamine Distinction
Researchers often confuse the "5-halo" nomenclature across different scaffolds. It is critical to

distinguish the meta-phenethylamines described above from these potent alternatives:
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Scaffold Compound Halogen Position Activity Profile

Meta-PEA 3-Cl-PEA Meta (3 or 5)
Stimulant, Releaser,

Non-Psychedelic.

2C Series 2C-C Para (4)
Potent 5-HT2A

Agonist, Psychedelic.

Tryptamine 5-Cl-DMT Pos 5 (Indole)
Serotonergic, varying

psychedelic potency.

2C-C (4-chloro-2,5-dimethoxy-PEA): The chlorine is at position 4. It is a partial agonist at 5-

HT2A (

nM).

2C-B (4-bromo-2,5-dimethoxy-PEA): The bromine is at position 4.[1][2][3] It is a more potent

agonist (

nM) than 2C-C due to the optimal size of the bromine atom for the receptor's hydrophobic
pocket.

Safety & Toxicology
Cytotoxicity: Halogenated anilines and phenethylamines can undergo metabolic activation to

form reactive quinone-imines. 3-Bromo derivatives generally pose a higher risk of

hepatotoxicity than 3-Chloro derivatives due to the lability of the C-Br bond.

Neurotoxicity: Like p-chloroamphetamine (PCA), meta-halogenated PEAs may cause long-

term depletion of serotonin/dopamine if administered at high doses, though they are

generally less neurotoxic than the para-substituted analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fjm00376a011
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbpspubs.onlinelibrary.wiley.com%2Fdoi%2Ffull%2F10.1111%2Fbph.12092
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpdsp.unc.edu%2Fdatabases%2Fkidb.php
https://www.benchchem.com/product/b6259913?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00082
https://www.deadiversion.usdoj.gov/drug_chem_info/bromo_dmp.pdf
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/2c-b.review.pdf
https://www.benchchem.com/product/b6259913/docs#biological-activity-comparison-5-chloro-vs-5-bromo-phenethylamines
https://www.benchchem.com/product/b6259913/docs#biological-activity-comparison-5-chloro-vs-5-bromo-phenethylamines
https://www.benchchem.com/product/b6259913/docs#biological-activity-comparison-5-chloro-vs-5-bromo-phenethylamines
https://www.benchchem.com/product/b6259913/docs#biological-activity-comparison-5-chloro-vs-5-bromo-phenethylamines
https://www.benchchem.com/product/b6259913?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6259913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6259913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

